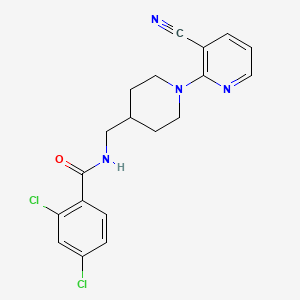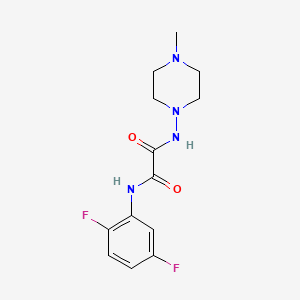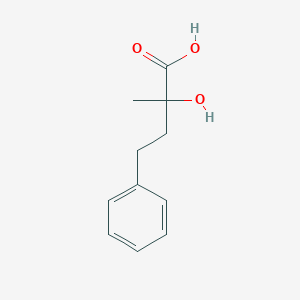![molecular formula C16H14N2O3S2 B2948669 N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-85-6](/img/structure/B2948669.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide, also known as BMT-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-047 belongs to the class of benzamide derivatives and is synthesized through a multi-step process.
Mécanisme D'action
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. This compound also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell types. This compound has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has been found to be stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide. One area of research is the development of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of this compound as an anti-cancer agent, either alone or in combination with other chemotherapy drugs. Further research is also needed to elucidate the exact mechanisms of action of this compound and to identify potential side effects and toxicity. Overall, this compound holds great promise as a potential therapeutic agent for a variety of diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide involves the reaction of 2-methylbenzo[d]thiazole-5-carboxylic acid with thionyl chloride to form 2-methylbenzo[d]thiazol-5-yl chloride. This compound is then reacted with 2-(methylsulfonyl)aniline in the presence of a base to yield this compound.
Applications De Recherche Scientifique
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-13-9-11(7-8-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAJCMZIUKVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)
![2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2948589.png)
![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)
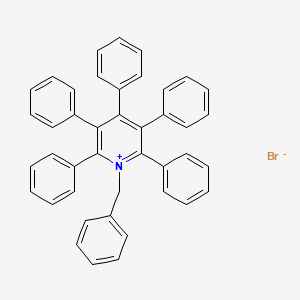
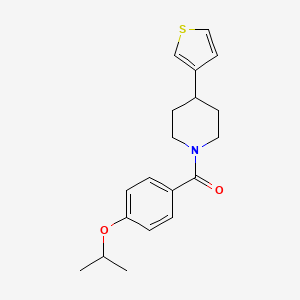
![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)
![1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948598.png)

